

# Independent Validation of Polaprezinc's Efficacy: A Comparative Guide from Multicenter Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Polaprezinc**

Cat. No.: **B7910303**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **polaprezinc**'s efficacy against alternative treatments, supported by data from multicenter clinical trials. Detailed experimental protocols for key assessments and elucidated signaling pathways are presented to facilitate a comprehensive understanding of **polaprezinc**'s clinical performance and mechanism of action.

## Comparative Efficacy of Polaprezinc

**Polaprezinc**, a chelate of zinc and L-carnosine, has demonstrated efficacy in various conditions, primarily related to mucosal protection and healing. Multicenter clinical trials have validated its therapeutic potential in gastric ulcers, taste disorders, and oral mucositis.

## Gastric Ulcer Healing: Polaprezinc vs. Rebamipide

A multicenter, randomized, double-blind, double-dummy, positive-controlled clinical trial involving 224 patients with gastric ulcers compared the efficacy of **polaprezinc** with rebamipide over an 8-week period.<sup>[1][2]</sup> The results indicated that the efficacy and safety of **polaprezinc** were similar to those of rebamipide in the treatment of gastric ulcers.<sup>[1][2]</sup>

| Outcome Measure                               | Polaprezinc<br>(n=111) | Rebamipide<br>(n=113) | P-value |
|-----------------------------------------------|------------------------|-----------------------|---------|
| Effective Rate by<br>Gastroscopy (8<br>weeks) | 81.48%                 | 74.31%                | 0.1557  |
| Symptom<br>Improvement Rate (4<br>weeks)      | 44.44%                 | 39.45%                | 0.4559  |
| Symptom<br>Improvement Rate (8<br>weeks)      | 81.48%                 | 77.06%                | 0.4223  |

## Management of Taste Disorders: Polaprezinc vs. Placebo

In a randomized, double-blind, placebo-controlled, multicenter study, 109 patients with idiopathic taste disorders were treated for 12 weeks. The study evaluated different daily doses of zinc from **polaprezinc** preparations against a placebo. A significant improvement in gustatory sensitivity was observed in the group receiving the highest dose of zinc.[\[3\]](#)

| Treatment Group (Daily<br>Zinc Dose) | Number of Patients | Outcome                                                                    |
|--------------------------------------|--------------------|----------------------------------------------------------------------------|
| Placebo                              | 28                 | -                                                                          |
| 17 mg (from Polaprezinc)             | 27                 | No significant improvement                                                 |
| 34 mg (from Polaprezinc)             | 26                 | No significant improvement                                                 |
| 68 mg (from Polaprezinc)             | 28                 | Significant improvement in<br>gustatory sensitivity compared<br>to placebo |

## Prevention of Oral Mucositis: Polaprezinc vs. Control

The efficacy of **polaprezinc** in preventing oral mucositis in patients undergoing chemotherapy and/or radiotherapy has been investigated in several multicenter trials, with varying results.

One multi-institutional randomized controlled trial involving 88 patients undergoing hematopoietic stem cell transplantation (HSCT) found that prophylactic administration of a **polaprezinc** lozenge significantly reduced the incidence of moderate-to-severe (Grade  $\geq 2$ ) oral mucositis compared to a control group where the lozenge was given after the onset of Grade 2 mucositis.[\[4\]](#)

| Outcome Measure (HSCT Patients)            | Prophylactic Polaprezinc (n=41) | Control (n=47) | P-value |
|--------------------------------------------|---------------------------------|----------------|---------|
| Incidence of Grade $\geq 2$ Oral Mucositis | 22.0%                           | 44.7%          | 0.025   |

However, another open-label randomized clinical trial (the ToPaZ study) with 108 HSCT patients comparing a topical **polaprezinc** mouthwash to a sodium bicarbonate mouthwash found no significant difference in the incidence of severe (WHO grades 3-4) oral mucositis.[\[5\]](#)

| Outcome Measure (ToPaZ Study)         | Topical Polaprezinc (n=55) | Sodium Bicarbonate (n=53) |
|---------------------------------------|----------------------------|---------------------------|
| Incidence of Grade 3-4 Oral Mucositis | 35%                        | 36%                       |

In patients with head and neck cancer receiving radiotherapy, a retrospective study showed a significantly lower incidence of grade 3 oral mucositis in the group treated with a **polaprezinc** suspension in sodium alginate (P-AG) compared to a control group.[\[6\]](#)

| Outcome Measure (Head and Neck Cancer) | P-AG Group | Control Group | P-value |
|----------------------------------------|------------|---------------|---------|
| Incidence of Grade 3 Oral Mucositis    | 16.5%      | 52.0%         | 0.0003  |

## Experimental Protocols

### Assessment of Gastric Ulcer Healing

Gastroscopy and Ulcer Staging: In the multicenter trial comparing **polaprezinc** and rebamipide, the primary endpoint of ulcer healing was confirmed by gastroscopy after 8 weeks of treatment. [1][2] The healing of gastric ulcers is endoscopically staged according to the Sakita-Miwa classification, which categorizes ulcers into active, healing, and scarring stages.[7][8]

- Active Stage (A): Characterized by a visible ulcer crater with a white coating and surrounding edema.
- Healing Stage (H): The ulcer crater begins to shrink, and regenerative epithelium is visible at the ulcer margin.
- Scarring Stage (S): The ulcer has completely healed, leaving a scar. This stage is further divided into red scar (S1) and white scar (S2).

The effective treatment rate is determined by the proportion of patients whose ulcers have reached the scarring stage (S1 or S2) by the end of the treatment period.

### Evaluation of Gustatory Function

Gustatory Sensitivity Testing: The clinical trial on taste disorders utilized gustatory sensitivity tests to objectively measure changes in taste perception.[3] While the specific protocol for that trial is not fully detailed in the abstract, standard methods like disc gustometry are commonly employed.[9]

- Disc Gustometry: This method involves placing filter paper discs impregnated with different concentrations of tastants (sweet, sour, salty, bitter, and umami) on specific areas of the tongue to determine the detection and recognition thresholds for each taste modality. Improvement is quantified by a decrease in the concentration required for the patient to detect and correctly identify the taste.

### Grading of Oral Mucositis

World Health Organization (WHO) Oral Toxicity Scale: The severity of oral mucositis in the cited clinical trials was assessed using the WHO Oral Toxicity Scale.[4][5] This scale grades

mucositis based on both objective clinical findings and the patient's ability to eat and drink.

- Grade 0: No signs or symptoms.
- Grade 1: Soreness and erythema.
- Grade 2: Erythema, ulcers; patient can eat solid food.
- Grade 3: Ulcers, extensive erythema; patient cannot eat solid food.
- Grade 4: Mucositis to the extent that alimentation is not possible.

## Signaling Pathways and Mechanism of Action

**Polaprezinc** exerts its therapeutic effects through multiple mechanisms, including anti-inflammatory and antioxidant actions, as well as the promotion of tissue repair by modulating key signaling pathways.

## Anti-inflammatory Effect via NF-κB Pathway Inhibition

**Polaprezinc** has been shown to suppress the activation of Nuclear Factor-kappaB (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting NF-κB, **polaprezinc** reduces inflammation at the site of injury.



[Click to download full resolution via product page](#)

Caption: **Polaprezinc** inhibits the NF-κB signaling pathway.

## Promotion of Tissue Repair via Growth Factor Induction

**Polaprezinc** has been observed to increase the expression of various growth factors that are crucial for tissue regeneration and wound healing. This is a key component of its mucosal protective and ulcer-healing properties.



[Click to download full resolution via product page](#)

Caption: **Polaprezinc** promotes tissue repair by inducing growth factors.

## Experimental Workflow: From Clinical Trial to Mechanistic Insight

The validation of **polaprezinc**'s efficacy follows a structured workflow, integrating clinical observations with mechanistic studies.



[Click to download full resolution via product page](#)

Caption: Integrated workflow for validating **polaprezinc**'s efficacy.

#### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Efficacy and safety of polaprezinc in the treatment of gastric ulcer: A multicenter, randomized, double-blind, double-dummy, positive-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A zinc-containing compound, Polaprezinc, is effective for patients with taste disorders: randomized, double-blind, placebo-controlled, multi-center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polaprezinc for prevention of oral mucositis in patients receiving chemotherapy followed by hematopoietic stem cell transplantation: A multi-institutional randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomised trial of topical polaprezinc to prevent oral mucositis in patients undergoing haematopoietic stem cell transplantation (ToPaZ study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of polaprezinc on oral mucositis, irradiation period, and time to discharge in patients with head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stage Classification of Gastric Ulcer by Sakita-Miwa – MedicalCRITERIA.com [medicalcriteria.com]
- 8. Sequential observation of gastric ulcer healing by endoscopic ultrasonography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Time course of changes in gustatory function test results and subjective symptoms, and predictive factors for response in patients with taste disorder receiving 24-week zinc replacement treatment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Validation of Polaprezinc's Efficacy: A Comparative Guide from Multicenter Trials]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b7910303#independent-validation-of-polaprezinc-s-efficacy-in-a-multicenter-trial>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)